molecular formula C22H45N3.C2H4O2<br>C24H49N3O2 B15181336 4,5-Dihydro-2-heptadecyl-1H-imidazole-1-ethylamine acetate CAS No. 94138-74-6

4,5-Dihydro-2-heptadecyl-1H-imidazole-1-ethylamine acetate

Cat. No.: B15181336
CAS No.: 94138-74-6
M. Wt: 411.7 g/mol
InChI Key: XIWIMXRMUAVBAX-UHFFFAOYSA-N
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Description

4,5-Dihydro-2-heptadecyl-1H-imidazole-1-ethylamine acetate is a chemical compound with the molecular formula C22H45N3 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-2-heptadecyl-1H-imidazole-1-ethylamine acetate typically involves the reaction of heptadecylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The resulting product is then reacted with ethylamine to introduce the ethylamine group. Finally, the acetate salt is formed by reacting the compound with acetic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-2-heptadecyl-1H-imidazole-1-ethylamine acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amines or other nitrogen-containing compounds .

Scientific Research Applications

4,5-Dihydro-2-heptadecyl-1H-imidazole-1-ethylamine acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-2-heptadecyl-1H-imidazole-1-ethylamine acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The heptadecyl and ethylamine groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Heptadecyl-4,5-dihydro-1H-imidazole: Similar structure but lacks the ethylamine group.

    2-Heptadecyl-2-imidazoline: Another derivative with a similar backbone but different functional groups.

    1-Decyl-3-methylimidazolium chloride: An imidazole derivative with different alkyl groups.

Uniqueness

4,5-Dihydro-2-heptadecyl-1H-imidazole-1-ethylamine acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

94138-74-6

Molecular Formula

C22H45N3.C2H4O2
C24H49N3O2

Molecular Weight

411.7 g/mol

IUPAC Name

acetic acid;2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanamine

InChI

InChI=1S/C22H45N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-24-19-21-25(22)20-18-23;1-2(3)4/h2-21,23H2,1H3;1H3,(H,3,4)

InChI Key

XIWIMXRMUAVBAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1CCN.CC(=O)O

Related CAS

94138-74-6

Origin of Product

United States

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